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molecular formula C6H10BaO4 B8793472 Barium propionate CAS No. 5908-77-0

Barium propionate

Cat. No. B8793472
M. Wt: 283.47 g/mol
InChI Key: OWLGVZDNMSNYSA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088658B2

Procedure details

2,4 pentanedione (Acac) is degassed by a freeze/pump/thaw method on a Schlenk line over a bed of grade 4A molecular sieves and back filled with argon gas. In a nitrogen-filled drybox, 34.041 g of titanium(IV) n-butoxide (Acros; 0.100 moles) are placed into a 100 ml bottle, and 20.020 g of 2,4 pentanedione (0.200 moles; Aldrich) is then added dropwise and left to stir for 12 hours. In a fumehood, 31.750 g of barium hydroxide hydrate (0.101 moles; Aldrich) is added to a 500 ml volumetric flask. 200 ml of a 50:50 solution of 1-butanol/propanoic acid would then be added and stirred to form barium propanoate. The titanium solution [bis(acetylacetonato)/bis(butoxo)titanium] is then removed from the drybox and added to the volumetric flask containing the barium hydroxide solution. The round bottom flask is rinsed several times with 50:50 1-butanol:propanoic acid solution into the volumetric flask. A 50:50 1-butanol:propanoic acid solution is then added to the 500 ml flask up to the mark, and a stir bar is then added. The solution is stirred for an additional 12 hours.
Quantity
20.02 g
Type
reactant
Reaction Step One
Quantity
31.75 g
Type
reactant
Reaction Step Two
Name
1-butanol propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
34.041 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(=O)CC(=O)C.O.[OH-].[Ba+2:10].[OH-].C(O)CCC.[C:17]([OH:21])(=[O:20])[CH2:18][CH3:19]>CCCCO.CCCCO.CCCCO.CCCCO.[Ti]>[C:17]([O-:21])(=[O:20])[CH2:18][CH3:19].[Ba+2:10].[C:17]([O-:21])(=[O:20])[CH2:18][CH3:19] |f:1.2.3.4,5.6,7.8.9.10.11,12.13.14|

Inputs

Step One
Name
Quantity
20.02 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Two
Name
Quantity
31.75 g
Type
reactant
Smiles
O.[OH-].[Ba+2].[OH-]
Step Three
Name
1-butanol propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O.C(CC)(=O)O
Step Four
Name
Quantity
34.041 g
Type
catalyst
Smiles
CCCCO.CCCCO.CCCCO.CCCCO.[Ti]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2,4 pentanedione (Acac) is degassed by a freeze/pump/thaw method on a Schlenk line over a bed of grade 4A molecular sieves
ADDITION
Type
ADDITION
Details
back filled with argon gas
ADDITION
Type
ADDITION
Details
is then added dropwise
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirred

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CC)(=O)[O-].[Ba+2].C(CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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